N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0878487
InChI:
InChI=1S/C19H13FN2O2/c20-13-7-9-14(10-8-13)21-17(23)11-22-16-6-2-4-12-3-1-5-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23)
SMILES:
C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)F
Molecular Formula:
C19H13FN2O2
Molecular Weight:
320.3 g/mol
N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide
CAS No.:
Cat. No.: VC0878487
Molecular Formula: C19H13FN2O2
Molecular Weight: 320.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H13FN2O2 |
|---|---|
| Molecular Weight | 320.3 g/mol |
| IUPAC Name | N-(4-fluorophenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide |
| Standard InChI | InChI=1S/C19H13FN2O2/c20-13-7-9-14(10-8-13)21-17(23)11-22-16-6-2-4-12-3-1-5-15(18(12)16)19(22)24/h1-10H,11H2,(H,21,23) |
| Standard InChI Key | YZBOYPNKQVGPHZ-UHFFFAOYSA-N |
| SMILES | C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CC(=O)NC4=CC=C(C=C4)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator